molecular formula C14H13BrO4S B166338 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate CAS No. 137396-01-1

4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate

Cat. No.: B166338
CAS No.: 137396-01-1
M. Wt: 357.22 g/mol
InChI Key: LIIDHYIODBKDJM-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C14H13BrO4S and a molecular weight of 357.22 g/mol. This compound is often used in synthetic chemistry to develop various novel molecules and compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate typically involves the reaction of 4-bromo-3-methoxyphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the product is typically isolated and purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate has several scientific research applications:

    Photodynamic Therapy (PDT): The compound is used to synthesize photosensitizers with high singlet oxygen quantum yield, which are promising for cancer treatment through PDT.

    Supramolecular Chemistry: It plays a role in supramolecular chemistry, where noncovalent interactions like hydrogen bonds, halogen bonds, and π-π interactions are pivotal.

    Synthetic Chemistry: The compound is used to develop various novel molecules and compounds, serving as intermediates or final products in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate involves its role as a reagent in organic synthesis. It acts as a building block for the synthesis of more complex molecules. In photodynamic therapy, the compound’s derivatives generate singlet oxygen upon light activation, which induces cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methylphenol: Similar in structure but lacks the methoxy and sulfonate groups.

Properties

IUPAC Name

(4-bromo-3-methoxyphenyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO4S/c1-10-3-6-12(7-4-10)20(16,17)19-11-5-8-13(15)14(9-11)18-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIDHYIODBKDJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472943
Record name 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137396-01-1
Record name 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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